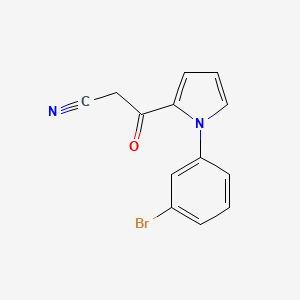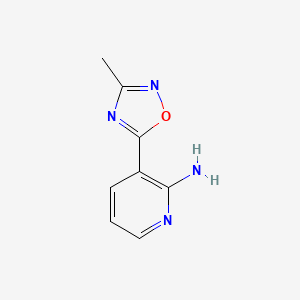![molecular formula C8H15NO2S B11787536 8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane](/img/structure/B11787536.png)
8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane is a bicyclic compound that features a unique structure incorporating sulfur, nitrogen, and oxygen atoms. This compound is part of the broader family of azabicyclo compounds, which are known for their diverse biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane typically involves the use of cyclic azomethine ylides in 1,3-dipolar cycloaddition reactions. These reactions are often catalyzed by rhodium (II) complexes or chiral Lewis acids to achieve high diastereo- and enantioselectivities . The reaction conditions usually include the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the availability of high-purity starting materials and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the structure or remove specific functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler bicyclic structures.
Aplicaciones Científicas De Investigación
8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors, where the compound’s unique structure allows it to bind effectively and modulate activity. The exact pathways involved would depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
8-Azabicyclo[3.2.1]octane: A similar compound with a different substitution pattern.
8-Oxa-3-azabicyclo[3.2.1]octane: Incorporates an oxygen atom instead of sulfur.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: Features a chlorine atom and a methyl group
Uniqueness
8,8-Dimethoxy-6-thia-3-azabicyclo[321]octane is unique due to its incorporation of sulfur and methoxy groups, which can significantly influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H15NO2S |
|---|---|
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
8,8-dimethoxy-6-thia-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H15NO2S/c1-10-8(11-2)6-3-9-4-7(8)12-5-6/h6-7,9H,3-5H2,1-2H3 |
Clave InChI |
MCAPSEYIJRROHC-UHFFFAOYSA-N |
SMILES canónico |
COC1(C2CNCC1SC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


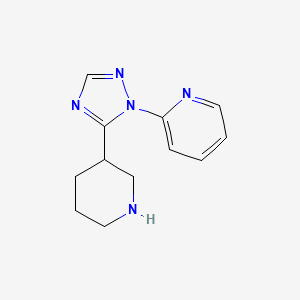


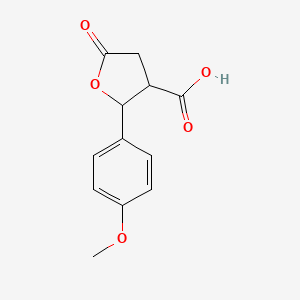

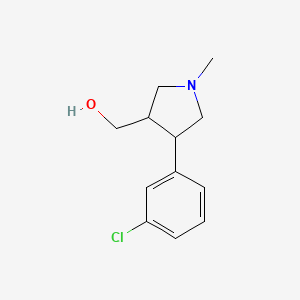

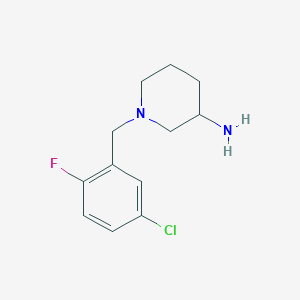

![2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid](/img/structure/B11787513.png)
